Dimethyl tetradec-7-enedioate
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Overview
Description
Dimethyl tetradec-7-enedioate is an organic compound with the molecular formula C16H28O4 It is an ester derived from tetradec-7-enedioic acid and methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl tetradec-7-enedioate can be synthesized through the esterification of tetradec-7-enedioic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl tetradec-7-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Tetradec-7-enedioic acid and other oxidized derivatives.
Reduction: Tetradec-7-enedioic alcohol and related compounds.
Substitution: Various substituted esters and other functionalized derivatives.
Scientific Research Applications
Dimethyl tetradec-7-enedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which dimethyl tetradec-7-enedioate exerts its effects involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding diacid, which can then participate in further biochemical reactions. The compound’s reactivity and functional groups make it a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: Another ester with similar reactivity but different applications.
Dimethyl succinate: A related compound with similar ester groups but a different carbon chain length.
Dimethyl adipate: Similar in structure but with a different position of the double bond.
Uniqueness
Dimethyl tetradec-7-enedioate is unique due to its specific carbon chain length and the position of the double bond, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific structural features.
Properties
CAS No. |
925-84-8 |
---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
dimethyl tetradec-7-enedioate |
InChI |
InChI=1S/C16H28O4/c1-19-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)20-2/h3-4H,5-14H2,1-2H3 |
InChI Key |
PNLUBTYXDPSADQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCC=CCCCCCC(=O)OC |
Origin of Product |
United States |
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